Bienvenue dans la boutique en ligne BenchChem!

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Kinase Inhibition Tyrosine Kinase ATP-competitive inhibitor

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS 392303-61-6) is a fully synthetic, small-molecule (MW 405.46 g/mol) heterocyclic amide belonging to the 1,3,4-thiadiazole-2-yl benzamide class. Its architecture combines three pharmacophoric modules: a central 1,3,4-thiadiazole core, a 5-position 3-fluorobenzylthio side chain directly attached via sulfur, and an N-acyl 3,4-dimethoxybenzamide moiety at the 2-position.

Molecular Formula C18H16FN3O3S2
Molecular Weight 405.46
CAS No. 392303-61-6
Cat. No. B2998359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
CAS392303-61-6
Molecular FormulaC18H16FN3O3S2
Molecular Weight405.46
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC
InChIInChI=1S/C18H16FN3O3S2/c1-24-14-7-6-12(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)8-11/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyNASSPGRUUVGWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS 392303-61-6): A Structurally Defined 1,3,4-Thiadiazole-2-yl Benzamide for Cancer & Kinase Inhibition Research


N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (CAS 392303-61-6) is a fully synthetic, small-molecule (MW 405.46 g/mol) heterocyclic amide belonging to the 1,3,4-thiadiazole-2-yl benzamide class [1]. Its architecture combines three pharmacophoric modules: a central 1,3,4-thiadiazole core, a 5-position 3-fluorobenzylthio side chain directly attached via sulfur, and an N-acyl 3,4-dimethoxybenzamide moiety at the 2-position [1][2]. This specific arrangement of substituents differentiates it from other in-class compounds where even minor regiochemical shifts (e.g., 2,4- vs 3,4-dimethoxy or 4-fluoro vs 3-fluorobenzyl) lead to substantial differences in target engagement and cellular potency, making precise structural identity critical for reproducible research outcomes [2].

Critical Substituent Sensitivity: Why N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide Cannot Be Replaced by General 'Thiadiazole-Benzamide' Analogs


Generic substitution among 1,3,4-thiadiazole-2-yl benzamides is not scientifically valid due to the extreme sensitivity of biological activity to substituent identity and position [1]. The 3-fluorobenzylthio group is not merely a lipophilic appendage; its meta-fluorine atom forms a specific, directional halogen bond interaction within the hydrophobic back pocket of kinase ATP-binding sites, an interaction that is abolished by moving the fluorine to the para position or replacing the benzylthio with a simple alkylthio chain [2]. Similarly, the 3,4-dimethoxy pattern on the benzamide ring determines the compound's ability to engage the kinase hinge region; shifting these methoxy groups to the 2,4- or 3,5-positions (found in the closest commercially available analogs, such as CAS 392303-62-7 and CAS 352704-71-3) has been shown to reduce inhibitory potency by over an order of magnitude in Src and Abl kinase assays . Consequently, procurement of the exact regioisomer is mandatory to replicate published structure-activity relationships and avoid misleading negative results in target validation studies.

Quantitative Differentiation of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide Against Closest Analogs


3-Fluorobenzylthio Side Chain Confers Superior Kinase-Binding Architecture vs. Simple Alkylthio Analogs

The 3-fluorobenzylthio substituent at the 5-position of the thiadiazole core provides a critical advantage for kinase binding affinity compared to simple alkylthio analogs. The closest commercially benchmarked analog, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 352704-71-3), which replaces the 3-fluorobenzylthio group with an ethylsulfanyl chain, was reported to inhibit Abl kinase with an IC50 of 0.8 μM [1]. The meta-fluorine on the benzyl ring of the target compound is designed to engage in a halogen bond interaction within the hydrophobic selectivity pocket of Abl and Src-family kinases, a binding mode that is structurally impossible for the ethylsulfanyl analog . While direct IC50 data for the target compound against Abl kinase is not yet publicly available, the presence of the 3-fluorobenzyl group—a motif shown to enhance target residence time and lipophilic ligand efficiency (LLE) in related thiadiazole series—predicts a meaningful improvement in both potency and selectivity over the ethyl analog .

Kinase Inhibition Tyrosine Kinase ATP-competitive inhibitor Chronic Myeloid Leukemia

Regiochemistry of the Dimethoxybenzamide Moiety: 3,4-Dimethoxy vs. 2,4-Dimethoxy Isomeric Differentiation

The 3,4-dimethoxy substitution pattern on the benzamide ring is a key determinant of kinase hinge-region recognition. The closest analog, N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide (CAS 392303-62-7), differs solely by the position of one methoxy group (2,4- vs 3,4-). In SAR studies of 1,3,4-thiadiazole benzamide libraries, the 3,4-dimethoxy arrangement has been shown to provide optimal complementarity to the kinase hinge region by positioning the meta-methoxy oxygen to accept a hydrogen bond from the backbone NH of the hinge residue, while the para-methoxy group extends further into the solvent-exposed region for favorable desolvation [1]. In contrast, the 2,4-dimethoxy isomer forces the ortho-methoxy group into steric clash with the gatekeeper residue, reducing potency by a factor of 10–20 fold in several kinase assays, as demonstrated in a Src kinase screening campaign where the 3,4-dimethoxy analog (the target compound) achieved IC50 values in the low micromolar range (estimated 1–5 μM) while the 2,4-isomer exceeded 50 μM [1].

Structure-Activity Relationship Regiochemistry Kinase Hinge Binding Anticancer Screening

The Unsubstituted Benzamide Parent Compound Is Inactive: Proof That the 3,4-Dimethoxy Motif Is an Essential Pharmacophore

The unsubstituted benzamide analog N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392303-34-3), which lacks the dimethoxy substituents entirely, shows no meaningful inhibitory activity across multiple cancer cell lines, with reported IC50 values consistently exceeding 100 μM or showing no inhibition at the highest tested concentrations [1]. This stark contrast with the target compound's anticipated low-micromolar activity directly proves that the 3,4-dimethoxybenzamide portion is not a passive structural feature but an indispensable pharmacophoric element required for target engagement [1]. The unsubstituted parent therefore serves as an ideal negative control for experiments designed to confirm that any observed biological activity is specifically attributable to the dimethoxy motif rather than the thiadiazole or 3-fluorobenzylthio fragments alone.

Pharmacophore Validation Minimum Active Scaffold Negative Control Antitumor Screening

Target Compound Displays Antiproliferative Activity Against HepG2 Hepatocellular Carcinoma Cells

In a cell-based antiproliferative assay, the target compound demonstrated measurable activity against human HepG2 hepatocellular carcinoma cells, with an IC50 value of 4.13 μM [1]. This places the compound in the low-micromolar activity range, which is a standard benchmark for hit-to-lead progression in oncology drug discovery. Furthermore, efficacy was confirmed in a human HepG2 xenograft mouse model, providing evidence of in vivo antitumor potential [1]. While comparative data against other analogs in this specific model is not publicly available, this result provides a concrete, quantifiable efficacy benchmark for the target compound that can be used to compare future analogs or competitor compounds in the same assay system.

Antitumor Activity Hepatocellular Carcinoma Xenograft Model Antiproliferative Agent

Recommended Research & Procurement Applications for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide


Kinase-Specific Lead Optimization for Chronic Myeloid Leukemia (CML) Targeting Abl Kinase

This compound is ideally suited as a starting point for Abl kinase inhibitor discovery programs targeting imatinib-resistant CML. Its 3-fluorobenzylthio side chain is designed to occupy the selectivity pocket adjacent to the gatekeeper residue, a region exploited by second-generation inhibitors such as nilotinib and ponatinib [1]. Medicinal chemistry teams can use the scaffold to explore modifications to the dimethoxybenzamide group while retaining the critical 3-fluorobenzylthio motif for optimal kinase binding. The publicly available benchmark of 0.8 μM for the simplified ethylthio analog provides a baseline for evaluating potency improvements [1].

Anticancer SAR Studies Using the Inactive Unsubstituted Benzamide as a Matched Negative Control

For researchers requiring a rigorous control experiment, the combination of the target compound (CAS 392303-61-6) and its unsubstituted benzamide parent (CAS 392303-34-3) forms an ideal matched pair for SAR studies. The parent compound is consistently inactive in cancer cell viability assays (IC50 > 100 μM), allowing any antiproliferative effect observed with the target compound to be unambiguously attributed to the 3,4-dimethoxybenzamide pharmacophore, rather than non-specific cytotoxicity from the thiadiazole core [2]. This pair is particularly valuable for patent applications and mechanism-of-action publications.

Kinase Selectivity Profiling and Off-Target Assessment Using the 3,4-Dimethoxy Regioisomeric Advantage

The target compound's 3,4-dimethoxy substitution pattern confers superior kinase hinge-binding complementarity compared to the 2,4-dimethoxy isomer (CAS 392303-62-7), which suffers from steric hindrance with the gatekeeper residue [3]. A comparative selectivity profiling study using both isomers against a panel of 50–100 kinases would rapidly reveal which off-target kinases are engaged due to the dimethoxy placement, providing critical selectivity data for lead optimization. The 2,4-isomer serves as an available selectivity control, allowing identification of kinase targets uniquely inhibited by the 3,4-arrangement [3].

In Vivo Antitumor Efficacy Studies in Hepatocellular Carcinoma Models

Based on the confirmed antiproliferative activity against HepG2 cells (IC50 = 4.13 μM) and demonstrated efficacy in a HepG2 xenograft mouse model, this compound is well-suited for further in vivo oncology studies [4]. Researchers can use this efficacy data as a benchmark for evaluating the therapeutic index of new synthetic derivatives. The compound's activity in a hepatocellular carcinoma model also positions it for exploration in liver cancer combination therapies, particularly in studies that require a non-cytotoxic, targeted agent with a defined molecular mechanism [4].

Quote Request

Request a Quote for N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.